molecular formula C12H20O2 B1589109 1-Ethylcyclohexyl methacrylate CAS No. 274248-09-8

1-Ethylcyclohexyl methacrylate

Cat. No.: B1589109
CAS No.: 274248-09-8
M. Wt: 196.29 g/mol
InChI Key: ABUIKOPEGIZINI-UHFFFAOYSA-N
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Description

1-Ethylcyclohexyl methacrylate is a type of methacrylate monomer, specifically a monofunctional acrylate monomer. It is a colorless liquid with a faint odor and low volatility. This compound is widely used in the synthesis of polymers and other materials, making it valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-Ethylcyclohexyl methacrylate typically involves the reaction of methacrylic acid with 1-ethylcyclohexanol. The reaction is catalyzed and conducted in the presence of a solvent, with careful control of temperature and time .

Industrial Production Methods: In an industrial setting, the preparation involves the following steps:

  • Magnesium turnings are reacted with a mixture of bromoethane and a reaction solvent to form a Grignard reagent.
  • Cyclohexanone is dissolved in toluene and added to the Grignard reagent.
  • The reaction mixture is maintained at a controlled temperature.
  • An acid-binding agent is added, followed by a dichloromethane solution of propionyl chloride to carry out esterification.
  • The reaction mixture is quenched with water, and the organic phase is separated, washed, and dried.
  • The crude product is purified by reduced-pressure distillation to obtain this compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Ethylcyclohexyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Polymethacrylate Copolymers: Used in coatings, adhesives, and plastics.

    Methacrylic Acid and 1-Ethylcyclohexanol: Products of hydrolysis.

Scientific Research Applications

1-Ethylcyclohexyl methacrylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Ethylcyclohexyl methacrylate involves its ability to polymerize and form stable polymers. The molecular targets include the double bonds in the methacrylate group, which undergo free radical polymerization. The pathways involved include the initiation, propagation, and termination steps of polymerization .

Comparison with Similar Compounds

  • Methyl methacrylate
  • Butyl methacrylate
  • Cyclohexyl methacrylate

Comparison: 1-Ethylcyclohexyl methacrylate is unique due to its specific structure, which imparts distinct properties such as lower volatility and higher chemical resistance. Compared to methyl methacrylate and butyl methacrylate, it offers better flexibility and compatibility with various organic solvents .

Properties

IUPAC Name

(1-ethylcyclohexyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-4-12(8-6-5-7-9-12)14-11(13)10(2)3/h2,4-9H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUIKOPEGIZINI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCCC1)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463687
Record name 1-ethylcyclohexyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274248-09-8
Record name 1-ethylcyclohexyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 500 ml flask was flushed with nitrogen to displace the air with nitrogen, and was charged with 43.0 g (0.5 mol) of methacrylic acid, 0.5 g (5 mmol) of sulfuric acid and 100 g of toluene. Separately 110.2 g (1.0 mol) of 1-ethylcyclohexene, prepared by the same procedures as described in Reference Example 3, was dissolved in 100 g of toluene. The obtained solution of 1-ethylcyclohexene in toluene was dropwise added to the content in the flask over a period of about 3 hours, while the content was maintained at a reaction temperature of about 30° C. Then the content was stirred for 15 hours at the same temperature. After completion of the reaction, the residual catalyst was neutralized by adding 40.0 g (50 mmol) of a 5% aqueous sodium hydroxide solution, and the neutralized liquid was washed with an aqueous saturated sodium chloride solution. The thus-obtained organic phase was subjected to column chromatography, and further, analyzed by NMR and mass spectrometry. Thus, 68.6 g (yield: 69.9%) of the object 1-ethylcyclohexyl methacrylate was obtained.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
Quantity
110.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Ethylcyclohexyl methacrylate
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Reactant of Route 6
1-Ethylcyclohexyl methacrylate

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